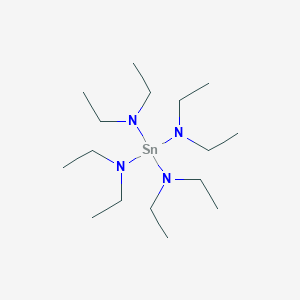

Tetrakis(diethylamine)tin

描述

牛磺脱氧胆酸(钠盐)是一种从脱氧胆酸衍生而来的胆汁酸。它是一种具有洗涤剂活性的牛磺脱氧胆酸盐的共轭酸。 该化合物在肝脏中通过将脱氧胆酸与牛磺酸基团结合形成,通常以钠盐的形式存在 。它是一种重要的胆汁酸,参与脂质的乳化,并在脂肪的消化和吸收中起着至关重要的作用。

准备方法

合成路线和反应条件: 牛磺脱氧胆酸(钠盐)是通过将脱氧胆酸与牛磺酸结合而合成的。该过程包括以下步骤:

脱氧胆酸的活化: 首先,通过使用亚硫酰氯将脱氧胆酸转化为其酰氯形式,从而使其活化。

与牛磺酸的结合: 然后,将活化的脱氧胆酸在碱(如氢氧化钠)存在下与牛磺酸反应,生成牛磺脱氧胆酸。

钠盐的形成: 将生成的牛磺脱氧胆酸用氢氧化钠中和,形成牛磺脱氧胆酸(钠盐)。

工业生产方法: 在工业环境中,牛磺脱氧胆酸(钠盐)的生产遵循类似的步骤,但规模更大。该过程涉及使用大型反应器并精确控制反应条件,以确保高产率和纯度。 最终产物通常通过结晶和干燥进行提纯 .

化学反应分析

Surface Reactions with Hydroxylated Substrates

Tetrakis(diethylamino)tin reacts with hydroxyl (-OH) groups on indium tin oxide (ITO) surfaces, forming covalent bonds through stepwise ligand exchange:

Experimental Conditions and Findings :

| Step | Temperature | Reaction Outcome | Surface Species | Key Characterization |

|---|---|---|---|---|

| 1 | 293 K | Initial adsorption | [ITO]-O-Sn(NEt₂)₃ | XPS: C/Sn = 9.3, N/Sn = 2.1 |

| 2 | 380 K | Ligand loss | [ITO]-O₂-Sn(NEt₂)₂ | FT-RAIRS: νC-H at 2970 cm⁻¹ |

| 3 | 450 K | Further ligand loss | [ITO]-O₃-Sn(NEt₂)₁ | XPS: C/Sn = 4.6, N/Sn = 1.1 |

-

The reaction proceeds via sequential cleavage of Sn-N bonds, releasing diethylamine (HN(C₂H₅)₂).

-

Infrared spectroscopy confirms the retention of organic ligands during initial steps, with gradual loss upon heating .

Degradation Pathways

Thermal or prolonged storage induces degradation, forming bis(diethylamido)tin(II) and imine complexes:

Degradation Mechanism :

-

Proton Transfer: A proton from the diethylamide ligand migrates to the tin center, weakening Sn-N bonds.

-

Ligand Release: Dimethylamine (HN(C₂H₅)₂) and N-ethylmethanimine (CH₂=NCH₂CH₃) are eliminated.

-

Dimerization: Bis(diethylamido)tin(II) forms stable dimers, as confirmed by XRD and NMR .

DFT Calculations:

-

Proton transfer has a lower energy barrier (≈55 kcal/mol) compared to β-hydride elimination (≈70 kcal/mol) .

-

Degradation products alter electronic properties of deposited films, increasing resistivity by 2× .

Stability and Handling Considerations

科学研究应用

Semiconductor Technology

Tetrakis(diethylamine)tin is primarily utilized in the fabrication of thin films for semiconductor devices. Its role as a precursor in chemical vapor deposition (CVD) processes allows for the creation of high-quality tin oxide films, which are essential for various electronic components.

Case Study: Atomic Layer Deposition of Tin Oxide

A significant study demonstrated the use of tetrakis(dimethylamino)tin (a related compound) in atomic layer deposition (ALD) to produce tin oxide films. The research found that by using tetrakis(dimethylamino)tin as a precursor and water as a counter-reactant, uniform and conformal coatings could be achieved at low temperatures (30-200 °C). The growth rate was observed to increase with decreasing temperature, reaching approximately 2.0 Å/cycle at 30 °C. Post-annealing at 600 °C resulted in the formation of polycrystalline rutile SnO2, indicating the potential for high-performance applications in transparent conductors and sensors .

| Temperature (°C) | Growth Rate (Å/cycle) | Film Quality |

|---|---|---|

| 30 | 2.0 | Amorphous |

| 150 | 0.70 | Amorphous |

| Post-Annealing | N/A | Polycrystalline Rutile SnO2 |

Materials Science

In materials science, this compound serves as a precursor for creating various tin-based materials. Its ability to form stable complexes makes it suitable for synthesizing tin oxide films, which are widely used in gas sensors and photovoltaic applications.

Case Study: Tin Oxide Films in Gas Sensors

Research has shown that tin oxide films produced from this compound exhibit excellent gas sensing properties. The films demonstrate sensitivity to various gases, making them valuable for environmental monitoring and safety applications. The uniformity and quality of these films are critical for their performance in sensor applications .

Thin Film Coatings

The compound is also explored for its potential in producing thin film coatings that enhance surface properties such as conductivity and corrosion resistance.

Application Overview: Thin Film Coatings

- Conductive Coatings : this compound-derived films can be used to create conductive layers on substrates, essential for electronic devices.

- Protective Coatings : The stability of tin oxide films contributes to their use as protective coatings in various industrial applications.

作用机制

牛磺脱氧胆酸(钠盐)通过多种机制发挥作用:

脂质乳化: 它在胆汁中乳化脂质,帮助其消化和吸收。

途径激活: 它激活TGR5和S1PR2等途径,这些途径参与各种细胞过程。

洗涤剂活性: 它作为洗涤剂,溶解脂质和膜结合蛋白

相似化合物的比较

牛磺脱氧胆酸(钠盐)与其他胆汁酸(如牛磺鹅去氧胆酸和牛磺熊去氧胆酸)类似。这些化合物具有相似的分子结构和功能,但在其具体作用和应用方面有所不同:

牛磺鹅去氧胆酸: 主要参与脂质的乳化和胆固醇形成的减少。

牛磺熊去氧胆酸: 以其抗凋亡作用和在神经退行性疾病中的潜在治疗应用而闻名

类似化合物列表:

- 牛磺鹅去氧胆酸

- 牛磺熊去氧胆酸

- 牛磺胆酸

- 甘氨胆酸 .

生物活性

Tetrakis(diethylamine)tin, also known by its chemical formula , is a tin(IV) compound that has garnered attention for its unique biological and chemical properties. This article explores its biological activity, applications, and relevant research findings.

Overview of this compound

This compound is primarily used in the field of materials science, particularly in the deposition of thin films through methods such as atomic layer deposition (ALD). Its role as a precursor in the synthesis of metal oxide films has implications for electronic and optoelectronic devices. However, its biological activity is also significant, particularly in the context of its interactions with biological systems and potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Emulsification Properties : The compound has been studied for its ability to solubilize lipids and membrane-bound proteins, which is crucial for various biochemical assays and cellular processes.

- Chemical Reactivity : this compound can interact with cellular components, potentially influencing metabolic pathways. Its reactivity allows it to form complexes with different biomolecules, which may alter their function .

Case Studies

- Cellular Interaction Studies : Research has indicated that this compound can affect cell membrane integrity and lipid metabolism. In vitro studies demonstrated that it could enhance the solubilization of membrane proteins, facilitating their extraction for further analysis.

- Toxicological Assessments : While this compound has useful applications, it is also classified as hazardous due to its potential toxicity. Studies have shown that exposure can lead to cytotoxic effects, including cell membrane disruption and apoptosis in certain cell lines .

- Environmental Impact : Investigations into the degradation products of this compound revealed that its breakdown products could have varying degrees of toxicity. This raises concerns regarding its environmental persistence and bioaccumulation potential .

Data Table: Biological Activity Summary

Future Directions in Research

Further research is necessary to fully elucidate the biological mechanisms by which this compound exerts its effects on cellular systems. Key areas for future investigation include:

- Long-term Toxicity Studies : Understanding the chronic effects of exposure on human health and the environment.

- Therapeutic Applications : Exploring potential uses in drug delivery systems or as a therapeutic agent in specific medical conditions.

- Biodegradation Pathways : Investigating how this compound breaks down in biological systems and its implications for environmental safety.

属性

IUPAC Name |

N-ethyl-N-[tris(diethylamino)stannyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H10N.Sn/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVSPCQTOMZHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Sn](N(CC)CC)(N(CC)CC)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40N4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586837 | |

| Record name | N,N,N',N',N'',N'',N''',N'''-Octaethylstannanetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-78-0 | |

| Record name | N,N,N',N',N'',N'',N''',N'''-Octaethylstannanetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(diethylamido)tin(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。